6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

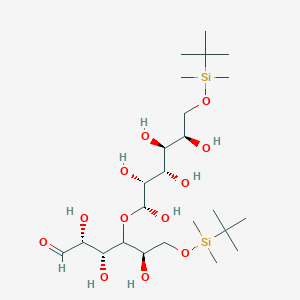

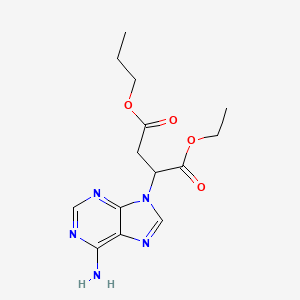

“6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal” is a remarkable scientific compound used to study profound antiviral, antibacterial, and anti-inflammatory properties . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Synthesis Analysis

The synthesis of this compound involves careful manipulations of the aglycon’s nucleofugality . For instance, sequential treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours affords 6,6′-di-O-silylated derivatives .Molecular Structure Analysis

The molecular formula of this compound is C25H46O10Si2 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[ (2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one .Chemical Reactions Analysis

The chemical reactions involving this compound are typically monitored by thin-layer chromatography (TLC) on glass-packed precoated silica gel plates . The reactions are visualized by a UV detector or charring with 10% H2SO4 in EtOH (v/v) .Applications De Recherche Scientifique

Kinetically controlled regiospecific silylation of polyols: A study by Leigh et al. (1994) discussed the tert-butyldimethylsilylation of unsymmetrical diols, including 6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal. This process occurs regiospecifically at the primary hydroxy group under neutral conditions, demonstrating a kinetically controlled discrimination between different primary hydroxy groups in polyol systems (Leigh, Martin, Smart, & Truscello, 1994).

Synthesis of N-acetyllactosamine derivatives: Toepfer and Schmidt (1993) described a synthesis method involving O-silyl-protected lactal and bis(2,2,2-trichloroethyl) azodicarboxylate. This method produces derivatives that are significant for biochemical applications (Toepfer & Schmidt, 1993).

Solvent-dependent diastereofacial selectivity: Cainelli et al. (2001) investigated how solvent interactions affect the diastereofacial selectivity of (2S)-O-(tert-butyldimethylsilyl)lactal towards ethylmagnesium bromide. This study provides insight into the importance of solvent effects on chemical reactions (Cainelli, Giacomini, Galletti, & Orioli, 2001).

Direct 3,6-di-O-protection of glucal and galactal: Research by Kinzy and Schmidt (1987) explored the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-glucal and D-galactal, demonstrating its utility in glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Enantioselective fluorination of tert-butoxycarbonyl lactones and lactams: A study by Suzuki et al. (2007) reported a catalytic enantioselective fluorination process for tert-butoxycarbonyl lactones and lactams, highlighting its significance in synthesizing fluorinated organic compounds (Suzuki, Goto, Hamashima, & Sodeoka, 2007).

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESDHUFJKYMIH-ZJJZJOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)